molecular formula C11H12N2O5 B7857975 Methyl 3-[(3-nitrophenyl)formamido]propanoate

Methyl 3-[(3-nitrophenyl)formamido]propanoate

Cat. No.: B7857975
M. Wt: 252.22 g/mol
InChI Key: PJUNHQYQGWQAKN-UHFFFAOYSA-N
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Description

Methyl 3-[(3-nitrophenyl)formamido]propanoate: is an organic compound characterized by its nitrophenyl group and formamide linkage

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-nitroaniline as the starting material.

  • Reaction Steps: The process involves diazotization of 3-nitroaniline followed by formylation to introduce the formamide group.

  • Purification: The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.

  • Scale-Up: The reaction conditions are optimized for large-scale production, including temperature control and reaction time adjustments.

Types of Reactions:

  • Oxidation: The nitro group can undergo oxidation reactions to form nitroso or nitrate derivatives.

  • Reduction: Reduction of the nitro group can yield amines.

  • Substitution: The formamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like tin chloride and iron powder are often used.

  • Substitution: Nucleophiles such as ammonia or amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives and nitrate esters.

  • Reduction Products: Amines such as 3-nitroaniline.

  • Substitution Products: Amides and other substituted formamides.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The nitro group can act as an electrophile, while the formamide group can engage in hydrogen bonding and other interactions. The specific pathways involved depend on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 2-[(3-nitrophenyl)formamido]propanoate: Similar structure but different position of the nitro group.

  • Methyl 3-[(2-nitrophenyl)formamido]propanoate: Different isomer with the nitro group on the ortho position.

This comprehensive overview highlights the significance of Methyl 3-[(3-nitrophenyl)formamido]propanoate in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.

Properties

IUPAC Name

methyl 3-[(3-nitrobenzoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-18-10(14)5-6-12-11(15)8-3-2-4-9(7-8)13(16)17/h2-4,7H,5-6H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUNHQYQGWQAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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